Cas no 1428379-62-7 (N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide)

N-5-(シクロヘキサ-3-エン-1-カルボニル)-4H,5H,6H,7H-1,3-チアゾロ[5,4-c]ピリジン-2-イルフラン-3-カルボキサミドは、複雑な複素環構造を有する有機化合物です。この化合物は、チアゾロピリジン骨格とフランカルボキサミド基が結合した特徴的な構造を持ち、高い分子多様性を示します。シクロヘキサン環にエンン結合を有するため、立体選択的反応への適用が期待されます。特に医薬品中間体としての潜在性が高く、創薬化学における分子設計ツールとして有用です。結晶性が良好で取り扱いやすく、有機溶媒に対する溶解性も適度に保たれています。その特異な構造から、生物活性化合物の探索研究において重要な役割を果たす可能性を秘めています。

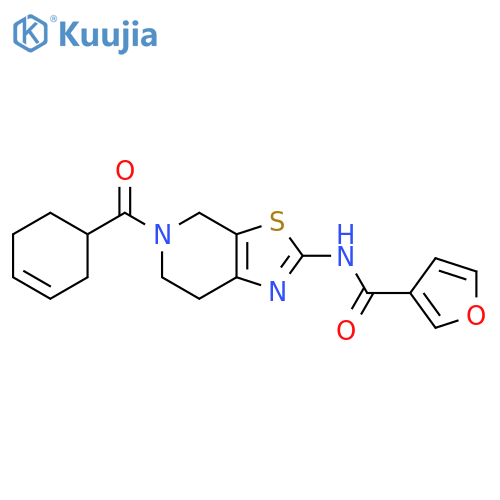

1428379-62-7 structure

商品名:N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide

N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide

- N-[5-(cyclohex-3-ene-1-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide

- N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide

- 1428379-62-7

- VU0535950-1

- N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

- AKOS024537407

- F6195-7213

-

- インチ: 1S/C18H19N3O3S/c22-16(13-7-9-24-11-13)20-18-19-14-6-8-21(10-15(14)25-18)17(23)12-4-2-1-3-5-12/h1-2,7,9,11-12H,3-6,8,10H2,(H,19,20,22)

- InChIKey: LZFSJGOJYOLZKT-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(C(NC2=NC3CCN(C(C4CCC=CC4)=O)CC=3S2)=O)=C1

計算された属性

- せいみつぶんしりょう: 357.11471265g/mol

- どういたいしつりょう: 357.11471265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 556

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 104Ų

N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6195-7213-2mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-50mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 90%+ | 50mg |

$160.0 | 2023-05-20 | |

| Life Chemicals | F6195-7213-20μmol |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-1mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-30mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-40mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-10μmol |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-4mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-5mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6195-7213-10mg |

N-[5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |

1428379-62-7 | 10mg |

$79.0 | 2023-09-09 |

N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1428379-62-7 (N-5-(cyclohex-3-ene-1-carbonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-3-carboxamide) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量